molecular formula C26H25N3O5S B2980475 Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 899962-37-9

Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2980475
CAS No.: 899962-37-9
M. Wt: 491.56
InChI Key: IUKMORDCBBRLIK-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic small molecule featuring a benzofuropyrimidine core fused with a cyclopentyl substituent at position 2. The compound’s structure includes a thioether-linked acetyl group bridging the pyrimidine ring to an ethyl benzoate moiety. Its molecular complexity, including a bulky cyclopentyl group and benzofuropyrimidine scaffold, likely influences its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 4-[[2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-2-33-25(32)16-11-13-17(14-12-16)27-21(30)15-35-26-28-22-19-9-5-6-10-20(19)34-23(22)24(31)29(26)18-7-3-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKMORDCBBRLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with potential biological activity. This article delves into its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethyl Group : Contributes to the solubility and reactivity of the compound.
  • Benzofuro[3,2-d]pyrimidine Core : This moiety is known for its pharmacological significance.
  • Sulfanyl Acetylamino Linkage : This functional group may enhance biological activity through interactions with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S
Molecular Weight353.42 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate exhibit antimicrobial activity. For instance, derivatives of benzofuro[3,2-d]pyrimidines have shown moderate activity against both gram-positive and gram-negative bacteria.

Case Study :
A study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Compounds containing pyrimidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.

Research Findings :
In vitro assays revealed that similar compounds could induce apoptosis in various cancer cell lines. For example, a related benzofuro-pyrimidine derivative was found to decrease cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 10 µM .

The proposed mechanism involves the inhibition of key enzymes involved in nucleotide synthesis, leading to disrupted DNA replication in rapidly dividing cells. Additionally, the sulfanyl group may facilitate interactions with thiol-containing biomolecules, enhancing the compound's efficacy.

Synthesis

The synthesis of Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multi-step reactions starting from readily available precursors.

Synthetic Route Overview

  • Formation of Benzofuro-Pyrimidine Core : Utilizing cyclization reactions.
  • Introduction of Sulfanyl Group : Employing thiol reagents under acidic conditions.
  • Acetylation and Ethyl Ester Formation : Using acetic anhydride and ethanol.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine derivatives modified with sulfur-containing linkers and aromatic ester groups. Below is a systematic comparison with structurally analogous compounds, focusing on substituents, fused ring systems, and computed physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Pyrimidine Core Fused Ring System Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Key Features Reference
Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate 3-cyclopentyl Benzofuro[3,2-d]pyrimidine Inferred: ~505 N/A N/A Bulky aliphatic substituent; benzofuro core Target
Ethyl 4-{[({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)acetyl]amino}benzoate 3-[2-(3,4-dimethoxyphenyl)ethyl] Quinazoline N/A N/A N/A Methoxy groups enhance solubility
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate 3-(4-methylphenyl) Thieno[3,2-d]pyrimidine 467.6 3.8 142 Thieno core; moderate lipophilicity
Ethyl 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate 3-methyl Benzothiolo[2,3-d]pyrimidine 457.6 4.2 142 Benzothiolo core; higher XLogP3
Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate 3-phenyl Thieno[3,2-d]pyrimidine 467.6 3.8 142 Aromatic substituent; planar structure
Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate 3-(4-nitrophenyl) Pyrimido[5,4-b]indole 543.1 N/A 175 Nitro group; electron-withdrawing effects

Key Findings:

Methoxy groups (e.g., in ) enhance aqueous solubility but reduce lipophilicity (lower XLogP3). Aromatic substituents (e.g., phenyl in , nitrophenyl in ) favor π-π stacking interactions but may reduce metabolic stability.

Fused Ring Systems: Benzofuropyrimidine (target compound) vs. thienopyrimidine (): The oxygen atom in benzofuro cores may improve hydrogen-bonding capacity compared to sulfur in thieno systems, which could increase metabolic resistance . Benzothiolopyrimidine () introduces sulfur into the fused ring, elevating XLogP3 (4.2 vs. 3.8 in thieno analogs), suggesting higher lipophilicity.

Physicochemical Properties: Compounds with thieno or benzothiolo cores () exhibit XLogP3 values of 3.8–4.2, indicating moderate-to-high lipophilicity. The pyrimidoindole derivative () has the highest polar surface area (175 Ų), likely due to the nitro group and indole nitrogen, which may limit blood-brain barrier penetration.

Research Implications

The target compound’s structural uniqueness lies in its cyclopentyl-benzofuropyrimidine hybrid , which combines steric bulk with a hydrogen-bond-capable fused ring. Compared to analogs, this design may optimize both solubility (via the benzoate ester) and target affinity (via the rigid benzofuro core). However, the lack of experimental data (e.g., IC₅₀ values, solubility measurements) in the provided evidence limits direct pharmacological comparisons. Future studies should prioritize synthesizing and testing this compound alongside its analogs to validate these hypotheses.

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